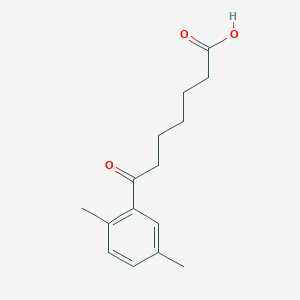

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(2,5-dimethylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIQDMCLVIFMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645265 | |

| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-98-9 | |

| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 2,5 Dimethylphenyl 7 Oxoheptanoic Acid and Analogous Structures

Advanced Strategies for Aryl Ketone Construction

The creation of the carbon-carbon bond between the aromatic ring and the carbonyl group is a cornerstone of organic synthesis. Modern chemistry offers a diverse toolkit for this purpose, moving beyond classical methods like Friedel-Crafts acylation to more versatile and functional-group-tolerant catalytic approaches.

Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis of aryl ketones. These methods offer high regioselectivity and broad substrate scope. organic-chemistry.org One prominent strategy involves the coupling of aryl halides or their equivalents with a suitable acyl donor.

A notable method is the palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. berkeley.eduorganic-chemistry.org This process ultimately yields mixed alkyl aryl ketones after isomerization and hydrolysis. berkeley.eduorganic-chemistry.org The choice of phosphine (B1218219) ligand is critical, with ligands like DPEphos and Xantphos demonstrating high efficacy. organic-chemistry.org

Another powerful approach is the Suzuki-Miyaura type coupling, which can be adapted for ketone synthesis. This involves the reaction of arylboronic acids with acyl chlorides or carboxylic acids that are activated in situ. For instance, carboxylic acids can be activated with pivalic anhydride (B1165640) to form mixed anhydrides, which then readily couple with arylboronic acids in the presence of a palladium catalyst. organic-chemistry.org This one-pot procedure is practical as it uses commercially available and non-toxic reagents. organic-chemistry.org Similarly, palladium catalysts facilitate the addition of arylboronic acids to aliphatic nitriles, providing a direct route to alkyl aryl ketones. organic-chemistry.org

The versatility of palladium catalysis is further demonstrated in the synthesis of diaryl ketones from aldehydes and aryl halides via C–H bond activation, a transformation enabled by the use of specific picolinamide ligands. acs.org

| Aryl Source | Acyl Source/Equivalent | Catalyst System | Key Features | Citation |

|---|---|---|---|---|

| Aryl Bromides | N-tert-butylhydrazones | Pd₂(dba)₃ / DPEphos or Xantphos | Uses acyl anion equivalents; good functional group tolerance. | berkeley.eduorganic-chemistry.org |

| Arylboronic Acids | Carboxylic Acids / Pivalic Anhydride | (Phosphane)palladium complexes | Convenient one-pot synthesis from readily available materials. | organic-chemistry.org |

| Arylboronic Acids | Aliphatic Nitriles | Palladium Catalyst | Direct addition to nitriles to form a broad range of ketones. | organic-chemistry.org |

| Aryl Halides | Aldehydes | Palladium / Picolinamide Ligands | Proceeds via C-H bond activation. | acs.org |

In recent years, photoredox and electrochemical catalysis have emerged as powerful and sustainable alternatives for forging chemical bonds. nih.govthieme-connect.com These methods utilize light energy or electricity to generate reactive radical intermediates under mild conditions. nih.govscispace.com

Visible-light photoredox catalysis can enable the direct β-arylation of ketones and aldehydes. nih.gov This dual-catalysis approach combines photoredox and organocatalysis to generate β-enaminyl radicals that can couple with aryl rings. nih.gov Another photocatalytic strategy achieves the cross-coupling of aldehydes and alkenes to produce aryl vinyl ketones using a single cobaloxime catalyst. nih.gov The reaction proceeds through the formation of an acyl radical upon irradiation. nih.gov

Electrosynthesis offers another avenue for aryl ketone formation. One method facilitates the α-arylation of ketones by reacting aryl diazonium salts with enol acetates. rsc.org This electrochemical process can be performed on a multigram scale using inexpensive graphite electrodes. rsc.org The combination of electrocatalysis with nickel catalysis has also been shown to achieve the decarboxylative cross-coupling of α-oxocarboxylic acids with aryl salts, providing a practical route to aryl ketones. organic-chemistry.org Furthermore, aryl radicals for such syntheses can be generated electrochemically from stable and abundant organoboron reagents, such as aryl potassium trifluoroborate salts, using pulsed electrosynthesis to overcome challenges like electrode passivation. nih.gov

| Method | Reactants | Key Features | Citation |

|---|---|---|---|

| Photoredox Catalysis | Saturated Ketones/Aldehydes + Cyano-Aryl Rings | Direct β-arylation via β-enaminyl radicals. | nih.gov |

| Photocatalysis | Aromatic Aldehydes + Alkenes | Uses a single cobaloxime catalyst under mild conditions. | nih.gov |

| Electrosynthesis | Aryl Diazonium Salts + Enol Acetates | Achieves α-arylation of ketones; scalable. | rsc.org |

| Pulsed Electrosynthesis | Aryl Potassium Trifluoroborates | Generates aryl radicals from stable organoboron reagents. | nih.gov |

The synthesis of enantioenriched α-aryl ketones is of significant importance as these structures are valuable building blocks for medicinal compounds. semanticscholar.orgnih.gov A variety of catalytic strategies have been developed to control the stereochemistry at the α-position of the ketone. These methods often employ transition metal catalysts paired with chiral ligands. nih.gov

Catalytic approaches for the asymmetric synthesis of chiral α-aryl ketones are diverse and include systems based on palladium, nickel, copper, and cobalt. semanticscholar.orgnih.gov For example, a highly enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols provides access to α-aryl ketones bearing tertiary stereocenters with excellent enantioselectivities (up to 99:1 er). st-andrews.ac.uk This method utilizes a chiral cobalt-salen catalyst. st-andrews.ac.uk

Other strategies include the direct asymmetric copper hydride (CuH)-catalyzed coupling of α,β-unsaturated carboxylic acids to aryl alkenes, which can produce chiral α-aryl dialkyl ketones. researchgate.net Furthermore, practical methods have been developed for the enantioselective preparation of ketones with α-quaternary stereocenters from simple carboxylic acid starting materials using a monodentate chiral phosphine. unc.edu

| Reaction Type | Catalyst System | Achieved Enantioselectivity | Citation |

|---|---|---|---|

| Semipinacol Rearrangement | Chiral Cobalt-Salen Complex | Up to 99:1 er | st-andrews.ac.uk |

| Decarboxylative Protonation | Palladium Catalyst | Up to 92% ee | researchgate.net |

| Acyl Substitution | Monodentate Chiral Phosphine | 90:10 to >99:1 er | unc.edu |

| Reductive Hydrocarbonylation | Nickel Catalyst | High enantioselectivity for α-chiral ketones. | semanticscholar.org |

Stereocontrol is a fundamental challenge in the synthesis of complex molecules containing multiple stereocenters. In the context of aryl ketone formation, stereocontrolled transformations aim to precisely dictate the three-dimensional arrangement of atoms.

One approach to achieving stereocontrol involves the use of phosphine oxides. The treatment of β-keto γ′-hydroxy phosphine oxides with a base can lead to the kinetically controlled and often stereospecific formation of optically active 1,2-di- and 1,2,3-trisubstituted cyclopropyl ketones. rsc.org This demonstrates how strategically placed functional groups can direct the stereochemical outcome of a ring-closing reaction. rsc.org

In the enantioselective cobalt-catalyzed semipinacol rearrangement previously mentioned, the reaction proceeds through an invertive displacement of a cobalt(IV) complex during a 1,2-aryl migration, which controls the stereochemistry of the resulting tertiary α-aryl ketone. st-andrews.ac.uk The stereochemistry-determining step in some nickel-catalyzed reactions has been identified through computational studies as the coupling of an organonickel(II) complex with an organic radical. researchgate.net These examples highlight that achieving stereocontrol relies on a deep mechanistic understanding of the reaction pathway, allowing for the rational design of catalysts and substrates to favor the formation of a single desired stereoisomer.

Introduction of the Oxoheptanoic Acid Moiety

Once the aryl ketone core is established, the final step is the formation or attachment of the heptanoic acid side chain. A plausible synthetic route would involve a Friedel-Crafts acylation of 1,4-dimethylbenzene with a derivative of a seven-carbon dicarboxylic acid, such as pimelic acid or its monomethyl ester chloride. This would install the entire carbon skeleton in a single step. Subsequent reduction of the non-aromatic ketone and oxidation of the terminal alcohol or ester hydrolysis would yield the final product. Alternatively, an aryl ketone with a shorter side chain could be elaborated using standard chain-extension methodologies.

The terminal carboxylic acid of the heptanoic acid moiety is often formed through an oxidation reaction. If the synthesis starts from a precursor like 7-hydroxy-1-(2,5-dimethylphenyl)heptan-1-one or the corresponding aldehyde, a final oxidation step is required.

A classic and effective method for preparing heptanoic acid is the oxidation of heptaldehyde. orgsyn.org This transformation can be achieved using various oxidizing agents, including potassium permanganate (B83412) in an acidic solution or potassium dichromate with sulfuric acid. orgsyn.org Such methods are well-established for converting aldehydes to carboxylic acids. For generating the acid from a terminal alcohol, stronger oxidizing agents like chromic acid (Jones reagent) or a two-step process involving a milder oxidation to the aldehyde (e.g., with PCC or Swern oxidation) followed by further oxidation (e.g., Pinnick oxidation) can be employed to avoid side reactions. Modern catalytic methods using ruthenium dioxide have also been reported for the synthesis of heptanoic acid. guidechem.com

Functionalization of Aliphatic Chains to Introduce Ketone Functionality

The introduction of a ketone functionality onto an aliphatic chain, particularly to form an aryl ketone as in 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, can be accomplished through several robust methods. The choice of method often depends on the available starting materials and desired functional group tolerance.

Friedel-Crafts Acylation: This remains a cornerstone of aryl ketone synthesis. chemistrysteps.com The reaction involves the electrophilic aromatic substitution of an arene (in this case, 1,4-dimethylbenzene or p-xylene) with an acylating agent. organic-chemistry.org For the target molecule, a suitable acylating agent would be a derivative of heptanedioic acid, such as 7-chloro-7-oxoheptanoic acid (the mono-acyl chloride of heptanedioic acid). A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts to activate the acyl chloride, generating a reactive acylium ion that is then attacked by the electron-rich dimethylphenyl ring. chemistrysteps.com While effective, traditional Friedel-Crafts reactions generate significant waste. Modern variations focus on "greener" approaches, employing reusable solid acid catalysts like zinc oxide (ZnO) or developing metal- and halogen-free methodologies using reagents like methanesulfonic anhydride to minimize environmental impact. organic-chemistry.orgacs.org The regioselectivity is directed by the methyl groups on the aromatic ring, leading to acylation at the ortho position relative to one of the methyl groups.

Oxidation of Benzylic C–H Bonds: An alternative strategy involves the direct oxidation of a C-H bond at the benzylic position of a pre-formed alkyl chain attached to the aromatic ring. researchgate.net This method is a powerful tool in modern synthesis as it functionalizes an otherwise unreactive bond. nih.gov A suitable precursor for the target molecule would be 7-(2,5-dimethylphenyl)heptanoic acid. A variety of catalytic systems can achieve this transformation, often utilizing transition metals like copper, ruthenium, or cobalt in combination with an oxidant such as tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.org Photocatalytic methods, which use visible light to drive the reaction, represent a particularly mild and green option. nih.gov The selectivity for the benzylic position is high due to the relative weakness of the C-H bond at that position, which facilitates hydrogen atom abstraction to initiate the oxidation process. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods offer a highly versatile route to ketones from abundant starting materials like carboxylic acids. nih.gov Nickel catalysis can be used to couple derivatives of carboxylic acids, such as N-hydroxyphthalimide (NHP) esters or 2-pyridyl thioesters, with organometallic reagents or alkyl halides. nih.govresearchgate.net For the synthesis of this compound, one could envision coupling an activated derivative of a C6 carboxylic acid chain with an organometallic reagent derived from 2,5-dimethylbromobenzene. Alternatively, a more advanced approach involves the decarboxylative coupling of two different carboxylic acid esters. nih.gov These methods often proceed under mild conditions and exhibit excellent functional group tolerance, avoiding the harsh conditions of some classical methods. nih.govchemrxiv.org

Table 1: Comparison of Synthetic Methods for Introducing Ketone Functionality

| Method | Key Reagents | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Halide/Anhydride + Arene | AlCl₃, FeCl₃, ZnO | Well-established, reliable for aryl ketones. chemistrysteps.com | Requires stoichiometric catalyst, generates significant waste, harsh conditions. organic-chemistry.org |

| Benzylic C-H Oxidation | Alkylarene + Oxidant (e.g., TBHP, O₂) | Cu, Ru, Co complexes; Photocatalysts | High atom economy, functionalizes unreactive C-H bonds. researchgate.net | Potential for over-oxidation, requires specific precursor. nih.gov |

| Nickel-Catalyzed Coupling | Activated Carboxylic Acid + Organohalide | Ni(II) complexes + Reductant/Photocatalyst | Broad scope, high functional group tolerance, mild conditions. nih.gov | Catalyst sensitivity, may require specialized ligands/additives. nih.gov |

Multicomponent Reactions and Their Application in Ketoacid Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. rsc.orgnih.gov While a direct one-pot synthesis of this compound via an MCR is not straightforward, isocyanide-based MCRs like the Passerini and Ugi reactions are highly relevant for creating analogous structures and complex ketoacid derivatives. mdpi.comrsc.org

The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.govresearchgate.net The Ugi four-component reaction (U-4CR) extends this by including a primary amine, which first condenses with the carbonyl compound to form an imine in situ, ultimately producing an α-acylamino carboxamide. nih.govresearchgate.net

For ketoacid synthesis, these reactions can be strategically employed. For example, a dicarboxylic acid monoester could be used as the acid component in a Passerini or Ugi reaction. The resulting product would contain an ester group (a precursor to the required carboxylic acid) and an amide group, along with the newly formed carbon skeleton. Subsequent hydrolysis of both the ester and amide functionalities would yield a ketoacid structure. This approach allows for the efficient assembly of a complex scaffold that can be converted to the desired ketoacid in later steps. The high degree of convergence and atom economy makes MCRs an attractive, albeit indirect, route for generating libraries of complex ketoacid derivatives for further study. nih.gov

Retrosynthetic Analysis and Computer-Aided Design for Complex Heptanoic Acid Derivatives

Planning the synthesis of a molecule like this compound is a strategic challenge well-suited to retrosynthetic analysis, a technique that deconstructs the target molecule into simpler, commercially available precursors. the-scientist.comchemistry.coach This process is increasingly augmented by powerful computational tools. the-scientist.com

A logical retrosynthetic analysis of the target molecule identifies two primary disconnections:

Friedel-Crafts Disconnection: The bond between the ketone's carbonyl carbon and the 2,5-dimethylphenyl ring is a prime candidate for disconnection. This corresponds to a Friedel-Crafts acylation in the forward direction. This pathway leads back to 1,4-dimethylbenzene (p-xylene) and a derivative of heptanedioic acid, such as its mono-acyl chloride.

Aliphatic Chain Disconnection: Alternatively, a disconnection could be made within the aliphatic chain, for example, via a C-C bond-forming reaction like a nickel-catalyzed coupling. This might lead back to a bromo-functionalized aromatic ketone and a six-carbon chain with a terminal ester or nitrile group that can be later hydrolyzed to the carboxylic acid.

Computer-Aided Synthesis Planning (CASP) has revolutionized this process by automating the identification of viable retrosynthetic pathways. the-scientist.com Software platforms use vast databases of known chemical reactions to propose multiple synthetic routes, allowing chemists to compare them based on factors like cost, step count, and potential yield.

Algorithmic Approaches in Reaction Pathway Planning

Modern CASP tools are driven by sophisticated algorithms that navigate the immense network of possible chemical reactions. nih.gov These algorithmic approaches often rely on machine learning and deep learning models. rsc.orgrsc.orgpapers.cool

Neural networks are trained on millions of documented reactions from chemical literature and patents. nih.gov These models learn the underlying "rules" of chemical reactivity, allowing them to predict plausible reactants for a given product (a retrosynthetic step) without being limited to explicitly programmed reaction templates. arxiv.org This enables the discovery of novel or unconventional synthetic routes that a human chemist might overlook.

Once single retrosynthetic steps are proposed, search algorithms are needed to assemble them into complete pathways. Algorithms like Monte-Carlo Tree Search and Depth-First Proof-Number Search (DFPN) are employed to explore the "synthesis tree," where the target molecule is the root and branches represent possible precursor molecules. nih.gov These algorithms can evaluate thousands of potential pathways, scoring them based on various metrics to identify the most promising candidates for laboratory execution.

Optimization of Synthetic Routes for Efficiency and Selectivity

After a promising synthetic route is designed, optimization is crucial to maximize its efficiency and selectivity. This involves refining reaction conditions and reagent choices to increase product yield, minimize side-product formation, and ensure the process is scalable and sustainable. mdpi.com

For the synthesis of this compound via Friedel-Crafts acylation, several factors can be optimized:

Catalyst Choice: Moving from a stoichiometric Lewis acid like AlCl₃ to a more efficient catalytic system, such as a reusable solid acid or a deep eutectic solvent, can significantly improve the reaction's environmental footprint and simplify purification. rsc.orgacs.org

Solvent and Temperature: The choice of solvent and reaction temperature can dramatically affect reaction rates and selectivity. acs.org Microwave irradiation, for instance, can often accelerate the reaction and improve yields compared to conventional heating. rsc.org

Regioselectivity: In the acylation of 1,4-dimethylbenzene, the primary product is the 2-acylated derivative. However, other isomers are possible. Optimizing the catalyst and conditions is key to maximizing the yield of the desired 2,5-disubstituted product. acs.org

For routes involving C-H oxidation or cross-coupling, optimization would focus on the catalyst system (metal, ligand) and the choice of oxidant or coupling partner to ensure high selectivity for the target ketone without affecting the carboxylic acid group on the other end of the chain. researchgate.net The goal is to develop a robust protocol that provides the desired product in high purity and yield, with minimal waste and operational complexity. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 7 2,5 Dimethylphenyl 7 Oxoheptanoic Acid

Fundamental Principles of Reaction Mechanism Elucidation in Organic Chemistry

Elucidating a reaction mechanism is a cornerstone of organic chemistry, allowing chemists to predict outcomes, optimize conditions, and design new reactions. numberanalytics.com A mechanism describes the sequence of bond-forming and bond-breaking steps, including the characterization of any intermediates and transition states. numberanalytics.combenthamscience.com Several key principles and methods are employed in this endeavor:

Product Identification: The first step is to identify all products, including byproducts, as any proposed mechanism must account for their formation. dalalinstitute.com

Identification of Intermediates: Many reactions proceed through transient species called intermediates, such as carbocations, carbanions, or free radicals. solubilityofthings.comlumenlearning.com These can sometimes be detected and characterized using spectroscopic techniques.

Kinetics Studies: The rate of a reaction and its dependence on the concentration of reactants provide crucial information about the composition of the transition state of the rate-determining step.

Isotopic Labeling: Replacing an atom with one of its isotopes (e.g., hydrogen with deuterium) can help determine which bonds are broken during the reaction and can reveal information about the rate-determining step through the kinetic isotope effect.

Stereochemical Analysis: The stereochemistry of the products can provide profound insights into the mechanism. For instance, an S\textsubscriptN2 reaction proceeds with inversion of stereochemistry, whereas an S\textsubscriptN1 reaction leads to racemization. benthamscience.com

Understanding these principles is essential for dissecting the complex reactions that could involve a molecule such as 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid.

Detailed Mechanistic Pathways in Aryl Ketone Formation Reactions

The synthesis of the aryl ketone moiety in this compound can be achieved through various methods, most notably Friedel-Crafts acylation or transition metal-catalyzed cross-coupling reactions. Each of these pathways has a distinct and well-studied mechanism.

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective formation of complex molecules like aryl ketones. Catalysts accelerate reactions without being consumed and can direct the reaction to form a specific product over other possibilities (selectivity).

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the C-C bond between the aryl group and the keto-acyl group. organic-chemistry.orgrsc.org For example, the Suzuki-Miyaura coupling can react an aryl boronic acid with an acyl chloride. organic-chemistry.org The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex. rsc.org

Transmetalation: The organic group from an organometallic reagent (like an organoboron compound) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the aryl ketone and regenerating the Pd(0) catalyst. rsc.org

Bulky, electron-rich phosphine (B1218219) ligands are often crucial in these reactions, enhancing the catalyst's activity and selectivity. acs.org

Organocatalysis: While transition metals are dominant, organocatalysis offers a complementary, metal-free approach. For instance, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of α-arylated ketones, providing access to enantioenriched products. researchgate.net

| Catalyst Type | Common Metals/Molecules | Key Mechanistic Steps | Control Over Selectivity |

| Transition Metal | Palladium (Pd), Nickel (Ni), Copper (Cu), Rhodium (Rh) | Oxidative Addition, Transmetalation, Reductive Elimination | Ligand choice is critical for controlling reactivity and selectivity. acs.orgorganic-chemistry.org |

| Organocatalysis | Chiral Phosphoric Acids, Amines | Formation of reactive intermediates (e.g., enamines, iminium ions) | The catalyst's chiral scaffold directs the approach of reactants. researchgate.net |

A reaction mechanism is a sequence of elementary steps that involves various transient species. numberanalytics.com In aryl ketone synthesis, several types of intermediates can be formed.

Reactive Intermediates: In Friedel-Crafts acylation, an acylium ion (R-C≡O⁺) is a key electrophilic intermediate that attacks the aromatic ring. In transition metal catalysis, organopalladium complexes, such as the Pd(II) species formed after oxidative addition, are crucial reaction intermediates. lumenlearning.com Carbocations can also appear as intermediates in certain reaction pathways, often leading to potential rearrangements. masterorganicchemistry.com

Transition States: These are high-energy, fleeting arrangements of atoms that exist at the peak of the energy barrier between reactants and products (or intermediates). solubilityofthings.com Their structure cannot be observed directly but can be inferred from kinetic data and computational modeling. Hammond's postulate provides a conceptual link, stating that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. benthamscience.com

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of this compound via a reaction like Friedel-Crafts acylation, the incoming acyl group must be directed to the correct position on the xylene ring. The existing methyl groups are ortho-para directing. Acylation at position 4 would be sterically hindered by the adjacent methyl group at position 5. Therefore, the reaction would likely favor acylation at positions 3 or 6, or potentially position 1 if a different starting material were used. The specific isomer (2,5-dimethylphenyl) implies a synthesis that controls this regioselectivity, often through methods like palladium-catalyzed cross-coupling where the aryl halide precursor dictates the point of connection. nih.gov

Stereoselectivity involves the preferential formation of one stereoisomer over another. While the target molecule itself is achiral, many aryl ketone syntheses can create chiral centers, particularly in α-arylation reactions. rsc.orgnih.gov The development of enantioselective variants, often using chiral catalysts, is a major area of research. For example, copper(I) complexes with chiral bis(phosphine) dioxide ligands have been used for the enantioselective α-arylation of ketones. nih.gov These catalytic systems create a chiral environment that favors one enantiomeric product. researchgate.netacs.org

Mechanistic Studies of Oxoheptanoic Acid Functionality

The oxoheptanoic acid chain provides a second site of reactivity, distinct from the aromatic ketone. The presence of both a ketone and a carboxylic acid allows for the possibility of intramolecular reactions.

Ketoacids can undergo intramolecular reactions, particularly cyclization, if the chain length is appropriate to form a stable ring (typically 5- or 6-membered). For 7-oxoheptanoic acid, the carbonyl group is at the 7-position relative to the carboxylic acid group. An intramolecular aldol-type reaction or cyclization to form a lactone is sterically disfavored due to the large ring size that would be required.

However, other rearrangements are possible under certain conditions. Keto-enol tautomerism is a fundamental process for ketones. Rearrangement reactions, such as the Baeyer-Villager rearrangement, involve the oxidation of a ketone to an ester. wiley-vch.de Other named rearrangements like the Pinacol, Benzilic acid, or Beckmann rearrangements are also known for ketones and related structures, each proceeding through a distinct mechanism often involving carbocationic intermediates and the migration of an alkyl or aryl group. libretexts.orgmasterorganicchemistry.com For instance, the α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, driven by the formation of a more stable product. wikipedia.org While not directly a ketoacid, these mechanisms illustrate the types of transformations the ketone functionality could undergo after an initial reaction step. Mechanistic studies using computational and experimental methods are often employed to understand the feasibility and pathways of such cyclizations and rearrangements. nih.govresearchgate.net

Investigations into Oxidative Cleavage Pathways of Fatty Acid Derivatives

The structure of this compound, which combines an aryl ketone with a carboxylic acid chain, presents several possibilities for oxidative cleavage. Such reactions involve the breaking of carbon-carbon bonds to form smaller molecules, often with an increase in the number of carbon-oxygen bonds. masterorganicchemistry.com While direct studies on this specific molecule are not prevalent, its constituent functional groups suggest probable transformation pathways based on well-documented reactions of similar ketones and fatty acid derivatives.

One of the most relevant oxidative cleavage reactions for the aryl ketone portion of the molecule is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a ketone into an ester using a peroxyacid or peroxide as the oxidant. wikipedia.org For this compound, this would involve the insertion of an oxygen atom between the carbonyl carbon and either the adjacent aryl group or the alkyl chain. The migratory aptitude of the groups attached to the carbonyl carbon typically dictates the regioselectivity of the oxygen insertion. Generally, aryl groups have a higher migratory aptitude than primary alkyl chains. Therefore, the Baeyer-Villiger oxidation would likely yield an ester where the oxygen atom has been inserted between the carbonyl carbon and the 2,5-dimethylphenyl group.

Strong oxidizing agents can also lead to the cleavage of the carbon-carbon bonds within the heptanoic acid chain, although these conditions are often harsh and may lack selectivity. libretexts.org For instance, the use of potent oxidants like potassium permanganate (B83412) under forcing conditions can cleave the alkyl chain, leading to a mixture of dicarboxylic acids and other smaller fragments. masterorganicchemistry.com

Furthermore, metal-free, one-pot methods have been developed for the synthesis of aryl carboxylic acids from aryl alkyl ketones, which involves an oxidative C-C bond cleavage. organic-chemistry.org These reactions often proceed through intermediates like phenylglyoxals, which then undergo further oxidation. organic-chemistry.org Applying this to this compound could potentially lead to the cleavage of the bond between the carbonyl group and the alkyl chain, ultimately forming 2,5-dimethylbenzoic acid and a dicarboxylic acid derivative from the remaining chain. The specific products would be contingent on the reaction conditions and the reagents employed.

The table below summarizes potential oxidative cleavage products of this compound based on established reaction pathways for analogous compounds.

| Reaction Type | Potential Products | General Observations |

| Baeyer-Villiger Oxidation | 1-(2,5-Dimethylphenyl) 6-carboxyhexyl ester | Aryl group migration is generally favored over primary alkyl group migration. |

| Strong Oxidation (e.g., KMnO4) | 2,5-Dimethylbenzoic acid, Adipic acid, smaller dicarboxylic acids | Typically requires harsh conditions and may result in a mixture of products due to multiple cleavage sites. |

| Iodine-catalyzed C-C Cleavage | 2,5-Dimethylbenzoic acid, Heptanedioic acid | Can proceed under metal-free conditions, offering a potentially cleaner reaction profile. organic-chemistry.org |

Isotope Effects and Labeling Studies in Mechanistic Organic Chemistry

Isotope effects and labeling studies are powerful tools for elucidating the mechanisms of chemical reactions. By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can gain insight into bond-breaking and bond-forming steps during the reaction.

In the context of this compound, deuterium (B1214612) labeling could be employed to study its metabolic pathways or the mechanisms of its chemical transformations. For example, deuterated fatty acids are used to trace lipid metabolism and oxidation in biological systems. nih.govmetsol.comresearchgate.netnih.gov By synthesizing a deuterated version of this compound, one could follow its fate in a biological system or a chemical reaction, identifying the products and intermediates formed.

Kinetic Isotope Effect (KIE) studies are particularly informative for determining the rate-determining step of a reaction. The KIE is the ratio of the reaction rate of the isotopically unmodified reactant to that of the isotopically labeled reactant. A significant KIE (typically >1) for a C-H bond being broken suggests that this bond cleavage is part of the rate-determining step.

For the Baeyer-Villiger oxidation, KIEs have been used to probe the mechanism. ic.ac.uk Studies on the oxidation of various ketones have shown that the migration of the alkyl or aryl group is the rate-determining step. wikipedia.org While specific KIE data for this compound is not available, the table below presents representative data for the Baeyer-Villiger oxidation of other ketones, illustrating how KIEs can provide mechanistic insights.

| Ketone | Migrating Group | Isotopic Substitution | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| Acetophenone | Phenyl | α-deuteration of methyl group | ~1.0 | C-H bond cleavage is not involved in the rate-determining step. |

| Cyclohexanone | Alkyl | Deuteration at C2 and C6 | 1.1 - 1.2 | Small secondary KIE, consistent with migratory step being rate-determining. |

| Propanone | Methyl | Deuteration of one methyl group | ~1.15 | Indicates that the migration of the methyl group is part of the rate-determining step. |

Advanced Spectroscopic Characterization Methodologies for Complex Organic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucida-tion

NMR spectroscopy is a cornerstone in the determination of the molecular structure of organic compounds. For 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its atomic arrangement.

Advanced One-Dimensional NMR Techniques (e.g., DEPT, NOE)

Advanced 1D NMR experiments, such as Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE), offer detailed information about the carbon skeleton and spatial proximities of protons, respectively.

DEPT experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

DEPT-90: This experiment would exclusively show signals for the methine carbons in the aromatic ring.

DEPT-135: This spectrum would display positive signals for methyl and methine carbons and negative signals for methylene carbons. Quaternary carbons, such as the carbonyl carbon and the aromatic carbons attached to the methyl groups and the keto-heptanoic chain, would be absent.

Nuclear Overhauser Effect (NOE) experiments provide information about which atoms are close to each other in space. For this compound, irradiation of the aromatic methyl protons would be expected to show an enhancement in the signal of the adjacent aromatic protons, confirming their substitution pattern.

A predicted ¹H and ¹³C NMR data table for this compound is presented below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 1 | 12.0 (br s) | 179.0 | - |

| 2 | 2.35 (t) | 34.0 | CH₂ |

| 3 | 1.65 (quint) | 24.5 | CH₂ |

| 4 | 1.35 (m) | 28.8 | CH₂ |

| 5 | 1.70 (quint) | 23.8 | CH₂ |

| 6 | 2.95 (t) | 38.5 | CH₂ |

| 7 | - | 202.0 | C |

| 1' | - | 135.5 | C |

| 2' | - | 138.0 | C |

| 3' | 7.25 (d) | 128.5 | CH |

| 4' | 7.15 (d) | 132.0 | CH |

| 5' | - | 135.0 | C |

| 6' | 7.50 (s) | 129.0 | CH |

| 2'-CH₃ | 2.40 (s) | 21.0 | CH₃ |

| 5'-CH₃ | 2.30 (s) | 20.5 | CH₃ |

Note: Predicted data is generated based on established principles of NMR spectroscopy and chemical shift theory. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopy for Connectivity and Proximity Information (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for establishing connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the aliphatic chain, correlations would be observed between the protons on adjacent carbons (H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6). In the aromatic region, a correlation between H-3' and H-4' would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations for each CH, CH₂, and CH₃ group, for instance, the proton signal at ~2.35 ppm would correlate with the carbon signal at ~34.0 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key correlations would include the protons of the methyl groups on the aromatic ring (2'-CH₃ and 5'-CH₃) to the aromatic carbons (C-1', C-2', C-3' and C-4', C-5', C-6' respectively). The methylene protons at H-6 would show a correlation to the carbonyl carbon at C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides information about spatial proximity. Correlations would be expected between the protons of the aromatic methyl groups and the adjacent aromatic protons, confirming the substitution pattern on the phenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would exhibit characteristic absorption bands. libretexts.org

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 2950-2850 | C-H (Aliphatic) | Stretching |

| 1710 | C=O (Carboxylic Acid) | Stretching |

| 1685 | C=O (Aromatic Ketone) | Stretching |

| 1600, 1475 | C=C (Aromatic) | Stretching |

| 1410-1395 | O-H (Carboxylic Acid) | Bending |

| 1280-1210 | C-O (Carboxylic Acid) | Stretching |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. spcmc.ac.in The two distinct C=O stretching frequencies are indicative of the carboxylic acid and the aromatic ketone functionalities. libretexts.orgpressbooks.pub

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion of this compound, allowing for the calculation of its elemental formula (C₁₅H₂₀O₃).

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization and Mechanistic Fragmentation Studies

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. Key fragmentation processes for this molecule would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aliphatic chain, and the bond between the carbonyl group and the aromatic ring. This would lead to the formation of characteristic acylium ions. jove.comchemistrynotmystery.com

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the aliphatic chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. jove.comchemistrynotmystery.com

Loss of water from the carboxylic acid group.

Cleavage of the aliphatic chain at various points. libretexts.org

A table of expected major fragment ions is provided below.

| Predicted m/z | Proposed Fragment Structure |

| 248 | [M]⁺• (Molecular Ion) |

| 230 | [M - H₂O]⁺• |

| 133 | [CH₃)₂C₆H₃CO]⁺ |

| 115 | [M - (CH₂)₅COOH]⁺ |

| 119 | [(CH₂)₅COOH]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. tanta.edu.eg The wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions occurring, which are in turn determined by the molecule's structure, particularly the presence of chromophores and conjugated systems. cutm.ac.in For organic compounds, the most significant absorptions in the UV-Vis range (typically 200-800 nm) arise from n → π* and π → π* transitions. jove.com

In the case of This compound , the key chromophore responsible for its UV-Vis absorption is the 2,5-dimethylphenyl ketone moiety. This structural feature consists of a carbonyl group (C=O) conjugated with a substituted benzene (B151609) ring. This conjugation is critical as it delocalizes the π-electrons across the aromatic ring and the carbonyl group, which lowers the energy gap between the π bonding and π* antibonding molecular orbitals. jove.comhnue.edu.vn

The UV-Vis spectrum of an aromatic ketone like This compound is expected to exhibit two main absorption bands:

π → π Transition:* This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. cutm.ac.in For aromatic systems, these transitions typically occur at shorter wavelengths but are shifted to longer wavelengths (a bathochromic shift) by conjugation with the carbonyl group. The substitution on the aromatic ring also influences the position and intensity of this band.

n → π Transition:* This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. cutm.ac.in These transitions are characteristically weak because the spatial overlap between the n and π* orbitals is poor. cutm.ac.in

The expected UV-Vis absorption data for This compound , based on typical values for similar aromatic ketones, are summarized in the interactive table below.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| π → π | ~245-255 | High (~10,000 - 15,000) | Ethanol/Hexane |

| n → π | ~320-330 | Low (~50 - 100) | Ethanol/Hexane |

The position and intensity of these absorption bands provide valuable information about the electronic structure of the molecule. The high-intensity π → π* band confirms the presence of the conjugated aromatic ketone system, while the low-intensity n → π* band is characteristic of the carbonyl group itself. libretexts.org

Integrated Spectroscopic Analysis for Comprehensive Structure Determination

While UV-Vis spectroscopy identifies the key chromophores, a comprehensive determination of a complex organic structure like This compound requires an integrated approach, combining data from multiple spectroscopic techniques. numberanalytics.comsciepub.com Primarily, this involves the synergistic use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). scispace.comnumberanalytics.com Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous elucidation of the molecule's connectivity and functionality. numberanalytics.com

The general workflow for an integrated spectroscopic analysis of This compound would proceed as follows:

Mass Spectrometry (MS): This technique would first be used to determine the molecular weight and molecular formula of the compound. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula, C₁₅H₂₀O₃. Fragmentation patterns observed in the mass spectrum would offer initial clues about the structural components, such as the loss of the alkyl chain or fragments corresponding to the substituted phenyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. numberanalytics.com The IR spectrum of This compound would be expected to show characteristic absorption bands confirming its key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. numberanalytics.com

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the total number of carbons. The chemical shifts would indicate the electronic environment of each carbon, for example, distinguishing between aromatic, carbonyl, and aliphatic carbons.

¹H NMR: The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. This would allow for the precise mapping of the aliphatic chain and the substitution pattern on the aromatic ring.

By combining the information from these techniques, a complete and detailed structure of This compound can be confidently determined. The UV-Vis data confirms the conjugated system, the MS provides the molecular formula, the IR identifies the functional groups, and the NMR spectra piece together the exact arrangement of atoms.

The table below illustrates the expected key spectroscopic data from an integrated analysis that would collectively confirm the structure of This compound .

| Spectroscopic Technique | Expected Data and Interpretation |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 248.1412 (for C₁₅H₂₀O₃). Key Fragments: Peaks corresponding to the loss of the carboxylic acid group and cleavage of the heptanoic acid chain. |

| Infrared (IR) Spectroscopy | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~1700-1720 cm⁻¹: C=O stretch (carboxylic acid). ~1680-1690 cm⁻¹: C=O stretch (aromatic ketone). ~2850-2960 cm⁻¹: C-H stretches (aliphatic). ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring). |

| ¹H NMR Spectroscopy | Aromatic Protons: Signals in the ~7.0-7.5 ppm region, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Aliphatic Protons: Distinct signals for the -CH₂- groups of the heptanoic acid chain, with chemical shifts and multiplicities determined by their proximity to the carbonyl and carboxylic acid groups. Methyl Protons: Two singlets in the ~2.2-2.5 ppm region for the two methyl groups on the aromatic ring. Carboxylic Acid Proton: A broad singlet at ~10-12 ppm. |

| ¹³C NMR Spectroscopy | Carbonyl Carbons: Two signals in the downfield region, ~175-185 ppm (carboxylic acid) and ~198-205 ppm (ketone). Aromatic Carbons: Multiple signals in the ~125-140 ppm region. Aliphatic Carbons: Signals in the ~20-40 ppm range for the -CH₂- carbons of the chain. Methyl Carbons: Signals in the ~19-22 ppm region. |

This integrated approach ensures that all aspects of the molecular structure are verified, leading to a comprehensive and unambiguous characterization of the compound. sciepub.com

Computational Chemistry in the Investigation of 7 2,5 Dimethylphenyl 7 Oxoheptanoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of electron distribution and energy states within a molecule. These methods, rooted in the principles of quantum mechanics, are essential for predicting a wide array of molecular properties from the ground up.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can predict bond lengths, bond angles, and dihedral angles with high precision.

For a molecule like 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, DFT calculations could elucidate the spatial relationship between the dimethylphenyl ring and the heptanoic acid chain. These calculations can also predict reactivity indicators, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. Furthermore, DFT is capable of simulating spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for the structural characterization of the compound. While specific DFT studies on this compound are not prevalent in publicly accessible literature, the methodology is routinely applied to similar aromatic ketones and carboxylic acids to understand their electronic properties. mdpi.commdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.8 | Debye |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that can be obtained from DFT calculations.

Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a high level of accuracy. However, they are computationally intensive, making them more suitable for smaller chemical systems.

Semi-empirical methods, in contrast, incorporate some experimental parameters to simplify the calculations. case.edu This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecules or molecular systems. case.edu While less accurate, semi-empirical methods can be very effective for preliminary conformational searches or for modeling large systems where higher-level calculations are not feasible. case.edu For instance, they can be used as a preconditioning step to accelerate more accurate ab initio property calculations. case.edu

Molecular Modeling and Simulation Techniques for Conformational and Dynamic Studies

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and simulation techniques are used to explore its conformational flexibility and dynamic behavior over time.

Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs, using classical mechanics to calculate the potential energy of a system. This approach is computationally much less demanding than quantum chemical methods, making it possible to simulate large molecules and their assemblies.

Molecular dynamics (MD) simulations use the forces calculated by molecular mechanics to simulate the movement of atoms and molecules over time. This allows for the exploration of a molecule's conformational landscape and the study of its dynamic processes. For this compound, MD simulations could reveal how the flexible heptanoic acid chain moves and folds in different solvent environments, and how it interacts with other molecules.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is achieved by exploring the molecule's potential energy surface, which is a mathematical function that relates the molecule's energy to its geometry.

Computational techniques such as systematic grid searches or stochastic methods like Monte Carlo simulations can be employed to search the conformational space of a molecule. nih.gov For a molecule with a flexible side chain like this compound, a detailed conformational analysis could identify the most probable shapes the molecule adopts in solution, which is crucial for understanding its interactions with biological targets. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to an observed activity or property.

In the context of this compound, a QSAR study would involve synthesizing and testing a series of related compounds with variations in their structure. Molecular descriptors for these compounds, such as electronic, steric, and hydrophobic parameters, would then be calculated. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. QSPR models can similarly be used to predict physical properties like solubility, boiling point, or lipophilicity.

Mechanistic Biological Interactions and Enzymatic Studies of Oxoheptanoic Acid Analogs

Molecular Mechanisms of Interaction with Biological Receptors and Proteins

The biological activity of a compound is fundamentally dictated by its ability to interact with proteins and other macromolecules. For 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, two primary classes of proteins present plausible interaction partners: G-protein coupled receptors (GPCRs) sensitive to fatty acids, and enzymes for which it could act as a substrate or inhibitor.

Ligand-Receptor Binding Mechanisms (e.g., Free Fatty Acid Receptors)

Free fatty acid receptors (FFARs) are a family of GPCRs that are activated by fatty acids of varying chain lengths. nih.gov Given that this compound is a derivative of heptanoic acid, a medium-chain fatty acid, it is conceivable that it could interact with FFARs that recognize such molecules. The activation of FFARs is a critical process in many physiological functions, including metabolic regulation and inflammatory responses. nih.govresearchgate.net

The binding of a ligand to a free fatty acid receptor is a nuanced process governed by the physicochemical properties of both the ligand and the receptor's binding pocket. The carboxylic acid moiety of the fatty acid is a key determinant for receptor activation, typically forming ionic interactions with positively charged amino acid residues within the receptor. The aliphatic chain, in this case, the heptanoic acid backbone, contributes to the binding affinity through hydrophobic interactions with nonpolar residues in the binding pocket.

The presence of the 2,5-dimethylphenyl group introduces a bulky, hydrophobic "cap" that would significantly influence its binding characteristics. This aromatic group could engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues at the entrance or within the binding pocket of a receptor. The specificity of this compound for a particular FFAR subtype would depend on the precise shape and chemical nature of the receptor's binding site and its ability to accommodate this substituted phenyl ring.

While there is no direct evidence of this compound binding to FFARs, studies on other fatty acid analogs demonstrate that modifications to the aliphatic chain can modulate receptor activation and selectivity. researchgate.netguidetopharmacology.org Therefore, it is plausible that this compound could act as an agonist, partial agonist, or even an antagonist at one or more FFARs, depending on how the 2,5-dimethylphenyl group affects the conformational changes required for receptor activation.

Another potential class of receptors includes histone deacetylases (HDACs). HDAC inhibitors often possess a three-part structure: a zinc-binding group, a linker, and a "cap" group. mdpi.comnih.gov The 2,5-dimethylphenyl moiety of this compound could function as a cap group, interacting with amino acids at the rim of the active site pocket of an HDAC enzyme. researchgate.net The heptanoic acid chain would serve as the linker. For it to be an effective HDAC inhibitor, a suitable zinc-binding group would likely be required. Structure-activity relationship studies of various HDAC inhibitors have shown that the nature of the cap group significantly impacts potency and isoform selectivity. nih.govnih.gov The hydrophobic and steric properties of the dimethylphenyl group could contribute to specific interactions with the hydrophobic regions of the HDAC active site. mdpi.com

Identification of Specific Binding Sites and Interaction Motifs

The precise identification of binding sites and interaction motifs for a novel ligand like this compound would necessitate experimental approaches such as X-ray crystallography of the ligand-protein complex, nuclear magnetic resonance (NMR) spectroscopy, and site-directed mutagenesis.

In the context of FFARs, the binding pocket is located within the transmembrane domain of the receptor. Mutagenesis studies on these receptors have identified key amino acid residues that are crucial for ligand binding and receptor activation. These often include positively charged residues that interact with the carboxylate group of the fatty acid and hydrophobic residues that accommodate the aliphatic tail. For a ligand like this compound, residues forming a hydrophobic pocket that can favorably interact with the dimethylphenyl group would be critical for high-affinity binding.

For HDACs, the active site is a tube-like pocket with a zinc ion at its base. researchgate.net The cap group of an inhibitor typically interacts with residues at the entrance of this pocket. researchgate.net The specificity of this interaction is a key determinant of the inhibitor's selectivity for different HDAC isoforms. nih.gov Molecular modeling and docking studies could provide initial hypotheses about the preferred binding mode of this compound within the active site of various HDAC isoforms, highlighting potential hydrogen bonds, hydrophobic interactions, and steric clashes that would influence its binding affinity and selectivity.

Enzyme Kinetics and Catalytic Mechanisms

Should this compound act as a substrate for an enzyme, its conversion would be governed by the principles of enzyme kinetics. Understanding these parameters is essential for elucidating the metabolic fate and potential enzymatic modulation by this compound.

Elucidation of Enzyme-Substrate Recognition and Catalysis

Enzyme-substrate recognition is a highly specific process mediated by the three-dimensional structures of both the enzyme's active site and the substrate. The initial binding of the substrate to the enzyme forms an enzyme-substrate complex, which is a transient intermediate. For a substrate like this compound, the carboxylic acid, the ketone group, and the dimethylphenyl ring would all contribute to the specificity of its recognition by a potential enzyme.

The subsequent catalytic conversion of the substrate into a product involves a series of chemical steps that lower the activation energy of the reaction. The mechanism of catalysis would depend on the type of enzyme involved. For instance, if the compound were a substrate for a reductase, the ketone group at the 7-position could be reduced to a hydroxyl group. If it were a substrate for an oxidase, hydroxylation of the aromatic ring or the aliphatic chain could occur.

Determination of Kinetic Parameters (e.g., Km, Vmax, kcat)

To quantify the efficiency and affinity of an enzyme for this compound, several key kinetic parameters would need to be determined experimentally.

Michaelis Constant (Km): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity.

Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is directly proportional to the enzyme concentration.

Catalytic Constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 1: Key Enzyme Kinetic Parameters

| Parameter | Description | Significance |

|---|---|---|

| Km (Michaelis Constant) | Substrate concentration at ½ Vmax. | Indicates the affinity of the enzyme for the substrate. A low Km suggests high affinity. |

| Vmax (Maximum Velocity) | The maximum rate of reaction at saturating substrate concentrations. | Proportional to the enzyme concentration and reflects the catalytic capacity. |

| kcat (Catalytic Constant) | The turnover number; the number of substrate molecules converted to product per enzyme active site per unit time. | Measures the intrinsic catalytic rate of the enzyme. |

Influence of Environmental Factors on Enzyme Activity (pH, Temperature, Ionic Strength, Substrate Concentration)

The activity of an enzyme is highly sensitive to its environment. Understanding the influence of various factors is crucial for predicting its behavior in a biological system.

Temperature: Enzyme activity generally increases with temperature up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity.

Ionic Strength: The concentration of salts in the solution can affect enzyme activity by influencing the interactions that maintain the protein's three-dimensional structure and by modulating the binding of the substrate to the active site.

Substrate Concentration: At low concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches Vmax.

Table 2: Influence of Environmental Factors on Enzyme Activity

| Factor | Effect on Enzyme Activity |

|---|---|

| pH | Activity is maximal at an optimal pH and decreases at higher or lower pH values. |

| Temperature | Activity increases with temperature to an optimum, then decreases sharply due to denaturation. |

| Ionic Strength | Can affect protein stability and substrate binding, with an optimal range for activity. |

| Substrate Concentration | The rate of reaction increases with substrate concentration until the enzyme becomes saturated (Vmax). |

Mechanistic Studies of Fatty Acid Metabolism Pathways

The metabolic pathways of fatty acids are a complex network of enzymatic reactions essential for energy homeostasis and cellular functions. The introduction of fatty acid analogs, such as this compound, can provide valuable tools to probe these pathways and potentially modulate them. Understanding how these analogs are recognized and processed by key metabolic enzymes is a critical area of research.

Investigation of Fatty Acyl-CoA Ligase Activity and Specificity

Fatty acyl-CoA ligases (FACLs), also known as acyl-CoA synthetases, are pivotal enzymes that catalyze the ATP-dependent activation of fatty acids to their corresponding acyl-CoA thioesters. This activation is a prerequisite for their participation in major metabolic processes, including β-oxidation and lipid synthesis. The substrate specificity of FACLs is a key determinant of which fatty acids enter these pathways.

While direct enzymatic studies on this compound are not extensively documented in publicly available research, the substrate promiscuity of certain FACLs suggests that this analog could potentially be a substrate. For instance, studies on various FACLs have shown that they can accommodate a range of modifications in the fatty acid carbon chain, including the presence of aromatic moieties and keto groups.

The efficiency of such an activation would likely depend on the specific isoform of the FACL and the structural conformation of the analog. The presence of the bulky 2,5-dimethylphenyl group at the 7-position introduces significant steric hindrance compared to a linear fatty acid, which could influence its binding affinity to the enzyme's active site.

Table 1: Hypothetical Kinetic Parameters for the Activation of Fatty Acid Analogs by a Generic Fatty Acyl-CoA Ligase

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Efficiency (Vmax/Km) |

| Heptanoic Acid | 50 | 100 | 2.0 |

| 7-Phenylheptanoic Acid | 150 | 80 | 0.53 |

| This compound | >500 (Estimated) | <20 (Estimated) | <0.04 (Estimated) |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Cellular Uptake and Intracellular Processing Mechanisms of Fatty Acid Analogues

The entry of fatty acids into cells is a complex process involving both passive diffusion and protein-mediated transport. A family of proteins, including CD36, fatty acid transport proteins (FATPs), and plasma membrane-associated fatty acid-binding proteins (FABPpm), facilitate the uptake of long-chain fatty acids.

The cellular uptake of this compound would likely be influenced by its physicochemical properties. The presence of the aromatic ring increases its lipophilicity, which might favor its passive diffusion across the cell membrane. However, the bulky nature of the dimethylphenyl group could also hinder its interaction with fatty acid transport proteins.

Once inside the cell, fatty acid analogs are typically bound by intracellular fatty acid-binding proteins (FABPs), which shuttle them to various organelles for metabolism. The affinity of this compound for different FABP isoforms would be a critical factor in determining its intracellular fate, whether it is directed towards mitochondria for β-oxidation or to the endoplasmic reticulum for incorporation into complex lipids.

Understanding Molecular-Level Perturbations of Metabolic Networks

The introduction of a fatty acid analog that can be activated to its CoA derivative has the potential to perturb metabolic networks in several ways. If 7-(2,5-Dimethylphenyl)-7-oxoheptanoyl-CoA is a poor substrate for the enzymes of β-oxidation, it could act as a competitive inhibitor, leading to an accumulation of its own intermediate and potentially disrupting the breakdown of endogenous fatty acids.

Furthermore, the accumulation of such an unusual acyl-CoA species could have allosteric effects on key regulatory enzymes of fatty acid and glucose metabolism, such as acetyl-CoA carboxylase (ACC) and citrate synthase. This could lead to broader downstream effects on cellular energy status and signaling pathways.

The study of such molecular-level perturbations is often carried out using metabolomics approaches, where the levels of various intracellular metabolites are quantified following treatment with the analog. This can provide a global view of the metabolic shifts induced by the compound.

Table 2: Potential Molecular-Level Perturbations by Oxoheptanoic Acid Analogs

| Metabolic Pathway | Potential Effect | Underlying Mechanism |

| β-Oxidation | Inhibition | Competitive inhibition of acyl-CoA dehydrogenases by the analog's CoA ester. |

| Fatty Acid Synthesis | Alteration | Allosteric modulation of acetyl-CoA carboxylase by the analog's CoA ester. |

| Tricarboxylic Acid (TCA) Cycle | Disruption | Altered flux due to changes in acetyl-CoA levels or allosteric effects on cycle enzymes. |

| Lipid Synthesis | Incorporation or Inhibition | The analog's CoA ester may be a substrate for acyltransferases, leading to the formation of novel lipids, or it may inhibit these enzymes. |

Emerging Trends and Future Research Directions in the Study of Complex Organic Acids

Advancements in Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of complex organic molecules. For a compound like 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, future research would likely prioritize the development of environmentally benign synthetic routes. This could involve the use of catalysts derived from earth-abundant metals, replacing traditional heavy metal catalysts which are often toxic and costly. Another avenue of exploration would be the use of greener solvents, such as water or bio-derived solvents, to minimize the environmental impact of the synthesis process. Furthermore, energy efficiency will be a key consideration, with methodologies like microwave-assisted or flow chemistry synthesis being explored to reduce reaction times and energy consumption. The development of biocatalytic methods, employing enzymes to carry out specific transformations, could also offer a highly selective and sustainable route to this and related oxoheptanoic acids.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are designed and discovered. For a target molecule like this compound, AI algorithms could be employed to predict optimal reaction conditions, including catalysts, solvents, and temperatures, thereby reducing the need for extensive empirical screening. Machine learning models, trained on vast datasets of known chemical transformations, can propose novel synthetic pathways that may be more efficient or sustainable than established methods. These computational tools can also aid in the discovery of new catalysts and reagents by predicting their activity and selectivity for specific reactions relevant to the synthesis of aryl ketones and long-chain carboxylic acids.

High-Throughput Experimentation and Automated Synthesis Platforms for Material Discovery

High-throughput experimentation (HTE) and automated synthesis platforms are powerful tools for accelerating the discovery and optimization of new materials and synthetic methods. In the context of this compound, these platforms could be utilized to rapidly screen a wide array of reaction conditions in parallel. This would enable the efficient identification of optimal parameters for its synthesis, leading to higher yields and purity. Furthermore, by integrating HTE with analytical techniques, researchers can quickly assess the properties of the synthesized compound and its derivatives, facilitating the discovery of new applications in materials science. Automated platforms also offer the advantage of increased reproducibility and the ability to generate large datasets that can be used to train and refine machine learning models.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The unique structure of this compound, featuring both a hydrophobic aryl ketone and a hydrophilic carboxylic acid, makes it a candidate for interdisciplinary research. In chemical biology, this compound could be explored as a molecular probe or as a building block for more complex biologically active molecules. Its amphiphilic nature might lend itself to applications in drug delivery systems or as a modulator of protein-protein interactions. In materials science, the incorporation of this molecule into polymers or other materials could impart specific properties, such as altered solubility, thermal stability, or surface characteristics. Collaborative research efforts spanning these disciplines will be crucial to unlocking the full potential of this and similar complex organic acids.

Exploration of Unconventional Reactivity and Novel Synthetic Transformations for Oxoheptanoic Acids and Aryl Ketones

The field of organic synthesis is continually evolving, with the discovery of new reactions and the exploration of unconventional reactivity. For oxoheptanoic acids and aryl ketones, this includes the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions that can introduce new functional groups and create complex molecular architectures. Research into the photochemistry or electrochemistry of these compounds could also reveal new reaction pathways that are not accessible through traditional thermal methods. The development of catalytic systems that can selectively functionalize specific positions on the molecule will be of particular importance for creating a diverse range of derivatives of this compound for various applications.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid to ensure stability?

- Methodological Answer:

- Store lyophilized or solid forms at -20°C in a desiccated environment to prevent moisture absorption, which can degrade stability .

- Avoid repeated freeze-thaw cycles for reconstituted solutions; aliquot into single-use vials and store at -70°C for long-term stability .

- Follow hazard guidelines (e.g., gloves, eye protection) due to acute toxicity risks .

Q. Which analytical techniques are validated for assessing the purity and structural integrity of this compound?

- Methodological Answer:

- Thin-Layer Chromatography (TLC) and HPLC are standard for purity verification (>98% as per CoA data) .

- Mass spectrometry (MS) and NMR confirm molecular weight (C14H18O3) and structural features (e.g., dimethylphenyl and oxoheptanoic groups) .

Q. How should researchers solubilize this compound for in vitro assays?

- Methodological Answer:

- Use anhydrous DMSO for initial stock solutions (10–50 mM) to prevent hydrolysis.

- For aqueous dilution, add carrier proteins like BSA (0.1–1%) to mitigate precipitation in cell culture media .

- Briefly sonicate or warm to 37°C to improve dissolution .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., HDAC inhibition vs. cytotoxicity) be resolved in mechanistic studies?

- Methodological Answer:

- Conduct dose-response assays to distinguish specific HDAC inhibition (low nM–µM) from off-target cytotoxicity (higher concentrations).

- Use isothermal titration calorimetry (ITC) to quantify binding affinity to HDAC isoforms and validate selectivity .

- Pair with RNA-seq/proteomics to identify downstream pathways affected by non-HDAC targets .